Dynorphin - 74913-18-1

Dynorphin

Catalog Number: EVT-454097
CAS Number: 74913-18-1
Molecular Formula: C99H155N31O23
Molecular Weight: 2147.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dynorphin is under investigation in clinical trial NCT00000244 (Effects of Dynorphin 1-13 on Heroin Addiction - 1).
A class of opioid peptides including dynorphin A, dynorphin B, and smaller fragments of these peptides. Dynorphins prefer kappa-opioid receptors (RECEPTORS, OPIOID, KAPPA) and have been shown to play a role as central nervous system transmitters.
Classification

Dynorphins are classified as opioid peptides due to their interaction with opioid receptors. They specifically bind to kappa opioid receptors (KORs), which are one of the three main types of opioid receptors (the others being mu and delta). The dynorphin family includes several forms, with dynorphin A being the most studied for its potent analgesic effects and involvement in addiction and mood disorders .

Synthesis Analysis

The synthesis of dynorphin analogs often employs solid-phase peptide synthesis techniques. One notable method involves using Fmoc-protected amino acids and ring-closing metathesis (RCM) for cyclization. The process typically includes the following steps:

  1. Solid-Phase Synthesis: Peptides are assembled on a solid support using Fmoc chemistry.
  2. Cyclization: After peptide assembly, cyclization is achieved using second-generation Grubbs’ catalyst in a solvent mixture of dichloromethane and N,N-dimethylformamide at elevated temperatures. This method allows for the formation of cyclic peptides with yields ranging from 56% to 74%, depending on the specific amino acid residues involved .
  3. Purification: The final products are purified using high-performance liquid chromatography (HPLC) to achieve purity levels above 98% .
Molecular Structure Analysis

Dynorphins have complex molecular structures characterized by a high proportion of basic and hydrophobic amino acids. For example, dynorphin A consists of 17 amino acids with a notable sequence including a characteristic tetrapeptide motif (Tyr-Gly-Gly-Phe) at its N-terminus. The presence of basic residues like lysine and arginine contributes to its interaction with KORs .

Structural Characteristics

  • Molecular Weight: Dynorphin A has a molecular weight of approximately 1,800 Da.
  • Amino Acid Composition: High content of basic (e.g., lysine) and hydrophobic residues enhances receptor binding affinity.
  • Conformation: The cyclic analogs exhibit conformational constraints that influence their biological activity and receptor selectivity .
Chemical Reactions Analysis

Dynorphins participate in various biochemical reactions primarily involving receptor binding and signal transduction pathways:

  1. Binding to Kappa Opioid Receptors: Dynorphins exert their effects by binding to KORs located on neuronal membranes, leading to changes in intracellular signaling cascades.
  2. Signal Transduction: Upon binding to KORs, dynorphins activate G-proteins that inhibit adenylate cyclase activity, reducing cyclic adenosine monophosphate levels and modulating neurotransmitter release .
  3. Physiological Effects: These interactions lead to analgesic effects but can also contribute to dysphoria and other negative emotional states under certain conditions .
Mechanism of Action

The mechanism of action of dynorphins primarily involves their role as agonists at kappa opioid receptors:

  1. Receptor Activation: When dynorphins bind to KORs, they initiate G-protein coupled receptor signaling pathways that affect neuronal excitability.
  2. Inhibition of Neurotransmitter Release: Activation of KORs leads to decreased release of dopamine and other neurotransmitters, which can result in both analgesic effects and alterations in mood .
  3. Regulation by Other Factors: Factors such as stress or substance use can influence dynorphin expression through transcriptional regulation mechanisms involving proteins like cyclic adenosine monophosphate response element-binding protein (CREB) .
Physical and Chemical Properties Analysis

Dynorphins exhibit distinct physical and chemical properties:

Relevant Data

  • pKa Values: Basic amino acids contribute to pKa values around 7-9.
  • Hydrophobicity Index: Varies significantly among different dynorphin forms; hydrophobic residues enhance membrane interactions.
Applications

Dynorphins have significant scientific applications across various fields:

  1. Pain Management: Their role as kappa opioid receptor agonists positions them as potential therapeutic agents for pain relief.
  2. Addiction Studies: Research into dynorphins provides insights into addiction mechanisms and potential treatments for substance use disorders .
  3. Neuroscience Research: Understanding dynorphin signaling pathways contributes to knowledge about mood disorders, stress responses, and neurodegenerative diseases .
Neurobiological Foundations of Dynorphin Systems

Biosynthesis and Post-Translational Processing of Prodynorphin

Dynorphins are endogenous opioid peptides derived from the precursor protein prodynorphin (PDYN), encoded by the PDYN gene. Post-translational processing of PDYN involves proteolytic cleavage at both dibasic (e.g., Arg-Arg, Lys-Arg) and monobasic sites by prohormone convertases (PC1/3 and PC2), yielding multiple bioactive peptides [5] [9]. Key processing steps include:

  • Cleavage at residues 228–229 (Arg-Arg) generates Leu-enkephalin.
  • Cleavage at residues 238–239 (Lys-Arg) releases dynorphin A (Dyn A1–17).
  • Monobasic processing at Arg241 produces dynorphin A1–8 [9].
  • Additional cleavages yield dynorphin B (Dyn B1–13), α-neoendorphin, and big dynorphin (Dyn A1–32) [10].

This processing exhibits tissue-specificity: neuronal populations favor production of Dyn A and Dyn B, while pituitary cells generate diverse isoforms [5] [9]. Enzymes like dynorphin-converting enzyme further modify peptides, altering receptor selectivity [1].

Table 1: Major Dynorphin Isoforms and Characteristics

IsoformAmino Acid SequencePrecursor Cleavage SitePrimary Receptor
Dynorphin A1–17YGGFLRRIRPKLKWDNQLys238-Arg239KOR
Dynorphin B1–13YGGFLRRQFKVVTArg250-Arg251KOR
α-NeoendorphinYGGFLRKYPKLys207-Arg208KOR
Big DynorphinDyn A1–17 + Dyn B1–13Arg229-Ile230KOR/NMDA

Distribution of Dynorphin Peptides in Central and Peripheral Nervous Systems

Dynorphins exhibit a broad yet selective neuroanatomical distribution. In the CNS, highest concentrations occur in:

  • Hypothalamic nuclei (arcuate, paraventricular, and supraoptic nuclei), where dynorphin co-localizes with vasopressin in magnocellular neurons [1] [10].
  • Striatopallidal pathways: Dyn A and Dyn B are abundant in the dorsal striatum (caudate-putamen), particularly in direct pathway spiny projection neurons (dSPNs) [8] [10].
  • Limbic regions: The amygdala (central nucleus), hippocampus (CA3 stratum lucidum mossy fibers), and nucleus accumbens shell contain dense dynorphinergic terminals [1] [4] [10].
  • Spinal cord: Dynorphin is prevalent in dorsal horn interneurons and sensory afferents, modulating nociceptive processing [1] [4].

Peripherally, dynorphin is detected in:

  • Gastrointestinal tract neurons
  • Adrenal medulla chromaffin cells
  • Immune cells [2] [10]

Table 2: Regional Distribution of Dynorphin Isoforms in Mammalian CNS

Brain RegionPredominant IsoformsCellular CompartmentFunction
HypothalamusDyn A1–17, Dyn B1–13Magnocellular neurons (co-stored with AVP)Neuroendocrine regulation
Dorsal StriatumDyn A1–8, Dyn B1–13dSPN axon terminalsMotor control
HippocampusBig dynorphin, Dyn A1–17Mossy fiber terminals (CA3)Synaptic plasticity
Spinal Cord Dorsal HornDyn A1–17, α-NeoendorphinInterneurons (laminae I-II)Nociceptive processing
AmygdalaDyn A1–17Central nucleus terminalsAversive responses

κ-Opioid Receptor (KOR) Localization and Neural Circuit Integration

Kappa opioid receptors (KORs/OPRK1) are Gi/Go-protein coupled receptors (GPCRs) that serve as the primary targets for dynorphins. KORs exhibit distinct neuroanatomical distributions:

  • Presynaptic terminals: In the ventral tegmental area (VTA), KORs inhibit dopamine neuron activity by reducing GABA release and modulating calcium channels [3] [7].
  • Postsynaptic membranes: KORs on nucleus accumbens (NAc) medium spiny neurons hyperpolarize membranes via GIRK (Kir3) channel activation [3] [8].
  • Glial cells: Cortical astrocytes express functional KORs influencing neuroinflammation [3].

KOR signaling involves multiple cascades:

  • Canonical Gi/o coupling: Inhibits adenylyl cyclase → reduces cAMP → suppresses PKA activity [3] [6].
  • Ion channel modulation:
  • Activates GIRK channels → neuronal hyperpolarization
  • Inhibits N-type voltage-gated Ca2+ channels → reduces neurotransmitter release [6] [7].
  • Non-canonical pathways:
  • β-arrestin recruitment triggers p38 MAPK phosphorylation → promotes cellular stress responses [3] [7].
  • ERK1/2 activation regulates gene transcription and synaptic plasticity [3].

Table 3: KOR Signaling Mechanisms and Functional Consequences

Signaling PathwayEffector MoleculesPhysiological EffectNeural Circuit Impact
Gi/o Inhibition of AC↓ cAMP → ↓ PKA activityReduced neuronal excitabilityAttenuates DA release in NAc/VTA
GIRK Channel Activation↑ K+ effluxMembrane hyperpolarizationInhibits postsynaptic firing in limbic regions
Ca2+ Channel Inhibition↓ N-type/P-type Ca2+ currentsReduced vesicular releaseModulates synaptic transmission
β-arrestin/p38 MAPK↑ p38 phosphorylationCellular stress responseMediates dysphoric effects

Functional Neuroanatomy of Dynorphin/KOR Pathways in Limbic Cortico-Striatopallidal Circuits

Dynorphin/KOR systems critically regulate emotional and motivational states via cortico-striatopallidal networks:

A. Striatal Circuitry:

  • In the dorsal striatum, dynorphin is co-expressed with substance P in direct pathway neurons (dSPNs). These project to the substantia nigra pars reticulata (SNr) and entopeduncular nucleus (EPN). KOR activation here:
  • Inhibits GABA release onto SNr neurons → disinhibits thalamocortical output → facilitates movement initiation [8] [10].
  • Modulates glutamate release from corticostriatal terminals → influences synaptic plasticity [8].

B. Mesolimbic Dopamine Regulation:

  • VTA KORs on dopamine cell bodies reduce DA neuron firing and DA release in NAc [7].
  • NAc shell KORs on dopamine terminals further inhibit DA release. This dual inhibition underlies KOR-mediated aversion and dysphoria [3] [7].

C. Stress Integration:

  • Amygdala dynorphin neurons receive inputs from corticotropin-releasing factor (CRF) neurons. Stress-induced CRF release stimulates dynorphin production in the central amygdala (CeA) → activates KORs in NAc → drives aversion and anxiety-like behaviors [3] [4].
  • Prefrontal cortex (PFC) KORs gate excitatory transmission to NAc, modulating reward evaluation and decision-making [4] [7].

D. Pain Processing:

  • In spinal cord, dynorphin/KOR activation:
  • Inhibits glutamatergic transmission in dorsal horn → produces analgesia [1] [4].
  • Paradoxically, high-dose dynorphin activates NMDA receptors → promotes hyperalgesia [1] [10].

E. Circuit Dysregulation in Disease:

  • Parkinson's disease: Striatal dynorphin upregulation in dSPNs compensates for dopamine loss but contributes to L-DOPA-induced dyskinesia via altered opioid-dopamine receptor crosstalk [8].
  • Addiction: Chronic stress increases dynorphin release in NAc → KOR-mediated reduction in DA underlies withdrawal-induced anhedonia [3] [7].

These circuits illustrate how dynorphin/KOR systems bidirectionally modulate behavior by integrating emotional, motivational, and sensorimotor processing. Their actions are finely tuned by peptide isoform diversity, receptor signaling bias, and circuit-specific localization.

Properties

CAS Number

74913-18-1

Product Name

Dynorphin

IUPAC Name

5-amino-2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C99H155N31O23

Molecular Weight

2147.5 g/mol

InChI

InChI=1S/C99H155N31O23/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)

InChI Key

JMNJYGMAUMANNW-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N

Synonyms

Dynorphin
Dynorphin (1-17)
Dynorphin A
Dynorphin A (1-17)
Dynorphins

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.